5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the nitrogen atom makes pyridine a heterocyclic compound. It also contains a pyrazole ring, which is a three-nitrogen containing five-membered ring .Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyridine is a polar molecule and is often used as a polar solvent . It can participate in hydrogen bonding due to the nitrogen atom .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is related to a group of heterocyclic compounds, which have been explored for their potential in various chemical syntheses. For example, similar compounds have been used in the synthesis of novel oxadiazole derivatives, which are anticipated to exhibit better hypertensive activity (Kumar & Mashelker, 2007).
- Pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have been synthesized, showing stability under thermal analysis and polycrystalline structures, useful for device fabrication (El-Menyawy, Zedan, & Nawar, 2019).
Biological Activities
- Similar compounds have demonstrated significant antiallergic activity, with variations influenced by specific substituents (Nohara et al., 1985).
- Certain pyrazolo[4,3-c]pyridine derivatives are investigated for their antiproliferative activity against cancer cell lines, suggesting potential as anticancer agents (Razmienė et al., 2021).
- A related compound, 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, was synthesized and evaluated as an inhibitor for Mycobacterium tuberculosis, showing promising results (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Material Science and Engineering Applications
- Pyrazolo[4,3-b]pyridine derivatives have been used in corrosion inhibition studies for mild steel in acidic environments, highlighting their potential in materials science (Dandia, Gupta, Singh, & Quraishi, 2013).
Mechanism of Action
Target of Action
It is known that pyridine derivatives often interact with various biological targets, including enzymes, receptors, and ion channels
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Pyridine derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets
Result of Action
The effects of a compound at the molecular and cellular level depend on its specific targets and mode of action
Action Environment
Environmental factors, such as pH and temperature, can significantly influence the action of a compound
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-methoxypropyl)-3-oxo-2-phenyl-N-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-30-12-6-11-26-14-18(21(28)24-16-7-5-10-23-13-16)20-19(15-26)22(29)27(25-20)17-8-3-2-4-9-17/h2-5,7-10,13-15H,6,11-12H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXZFPOUYYZQJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.